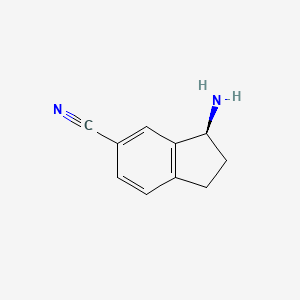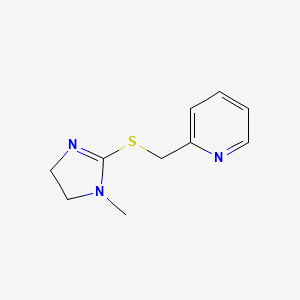![molecular formula C12H6BrClO2 B12815897 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine substituents at the 1 and 4 positions, respectively. This compound is part of the dibenzodioxin family, which includes various derivatives with significant environmental and biological impacts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids using a palladium catalyst.
Direct Halogenation: Another method involves the direct halogenation of dibenzo[b,e][1,4]dioxin using bromine and chlorine under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzodioxins, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in studies related to environmental toxicology and the effects of halogenated organic compounds on biological systems.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine exerts its effects involves interactions with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-Chlorodibenzo[b,e][1,4]dioxin: Similar structure but lacks the bromine substituent.
1-Bromo-2-chlorodibenzo[b,e][1,4]dioxin: Another halogenated derivative with different substitution patterns.
Uniqueness: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct chemical properties compared to other dibenzodioxin derivatives .
Propiedades
Fórmula molecular |
C12H6BrClO2 |
|---|---|
Peso molecular |
297.53 g/mol |
Nombre IUPAC |
1-bromo-4-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6BrClO2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H |
Clave InChI |
JICWDYQJKNKDSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12815819.png)
![[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine](/img/structure/B12815820.png)

![(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12815840.png)
![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)

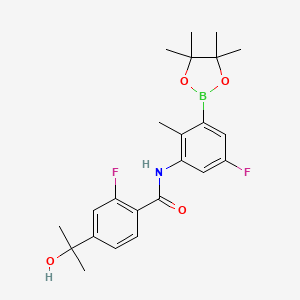

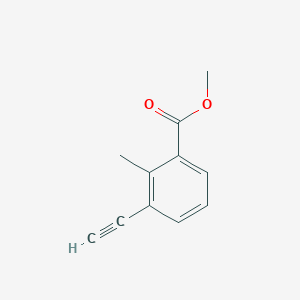

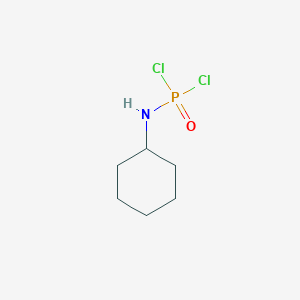
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
